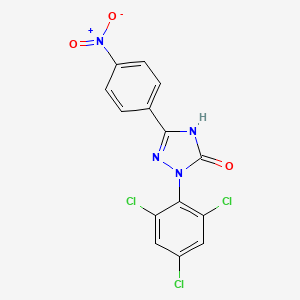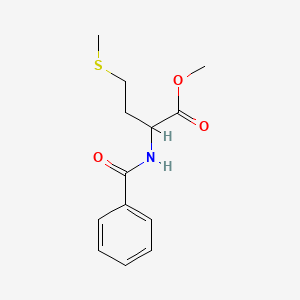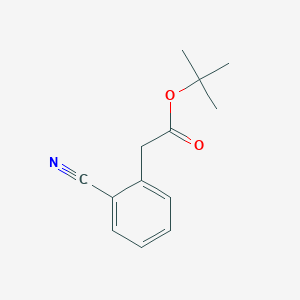
Tert-butyl 2-(2-cyanophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-cyanophenyl)acetate: is an organic compound with the molecular formula C13H17NO2. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features a tert-butyl ester group and a cyanophenyl group, making it a valuable building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanophenyl)acetate typically involves the esterification of 2-(2-cyanophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(2-cyanophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2-cyanophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or nitrile reduction.
Medicine: The compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyanophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst, leading to the formation of 2-(2-cyanophenyl)acetic acid and tert-butyl alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.
Comparison with Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the cyanophenyl group.
2-(2-Cyanophenyl)acetic acid: The parent acid of tert-butyl 2-(2-cyanophenyl)acetate.
Tert-butyl cyanoacetate: Another ester with a cyano group but different structural features.
Uniqueness: this compound is unique due to the presence of both the tert-butyl ester and cyanophenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate for the development of complex molecules in various fields.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanophenyl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8H2,1-3H3 |
InChI Key |
AMGLMYVCNUOVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


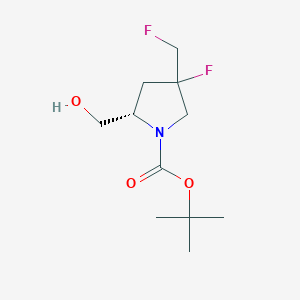
![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
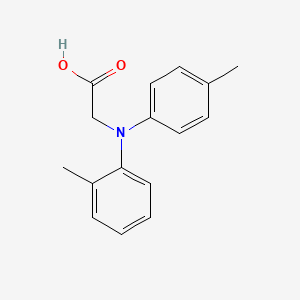
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)
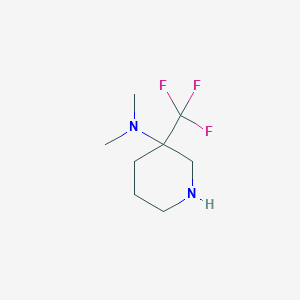
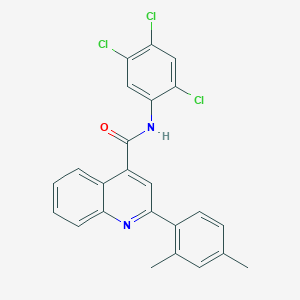
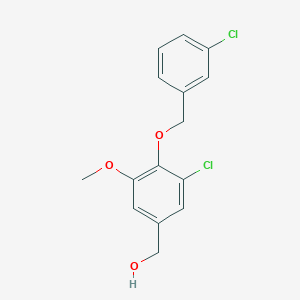
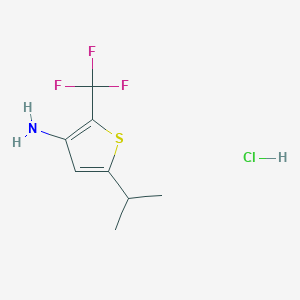
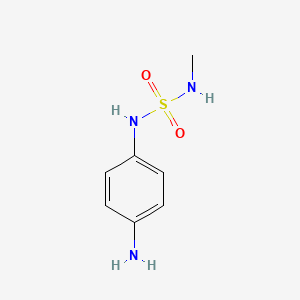
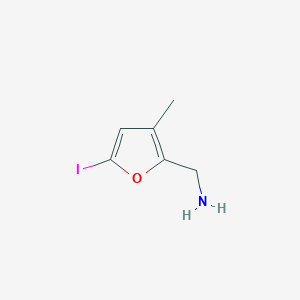
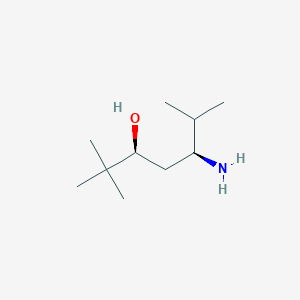
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)
